molecular formula C6H8N4O2 B2605624 Ethyl 6-amino-1,2,4-triazine-5-carboxylate CAS No. 30855-52-8

Ethyl 6-amino-1,2,4-triazine-5-carboxylate

Cat. No.: B2605624
CAS No.: 30855-52-8
M. Wt: 168.156
InChI Key: IXUUQZZLBQFZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-1,2,4-triazine-5-carboxylate is a chemical building block of significant interest in synthetic and medicinal chemistry research. As a 1,2,4-triazine derivative, it belongs to a class of nitrogen-rich heterocycles known for their broad utility in constructing complex molecules . The 1,2,4-triazine scaffold is a key intermediate in synthesizing other nitrogen-containing heterocycles through reactions like the inverse electron demand Diels-Alder (IEDDA) . This makes such esters valuable precursors for generating diverse molecular libraries for drug discovery and materials science . Researchers utilize related 1,2,4-triazine carboxylic acid derivatives as core structures in developing compounds with potential biological activities. These structures are frequently explored as antibacterial and antitubercular agents . The ethyl carboxylate group is a common handle for further functionalization, such as hydrolysis to carboxylic acids or amidation, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) . This product is intended for research applications as a synthetic intermediate or building block in the design of novel molecules. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. For specific structural characterization data (NMR, IR, MS) and detailed safety information, please contact our technical support team.

Properties

IUPAC Name

ethyl 6-amino-1,2,4-triazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-2-12-6(11)4-5(7)10-9-3-8-4/h3H,2H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUUQZZLBQFZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 6-amino-1,2,4-triazine-5-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Ethyl 6-amino-1,2,4-triazine-5-carboxylate , a critical heterocyclic scaffold used in the synthesis of antiviral therapeutics (e.g., pyrrolo[2,1-f][1,2,4]triazines like Remdesivir) and advanced agrochemicals.

Executive Summary

This compound (CAS: 30855-52-8) is a highly functionalized nitrogen heterocycle serving as a "linchpin" intermediate in organic synthesis.[1] Its structure features an electron-deficient 1,2,4-triazine core substituted with an amino group at position 6 and an ester at position 5.[2] This specific substitution pattern renders it uniquely reactive toward bidentate electrophiles, allowing for the rapid construction of fused ring systems such as imidazo[1,2,4]triazines and pyrrolo[1,2,4]triazines .

Chemical Identity & Structural Analysis[3]

PropertySpecification
IUPAC Name This compound
Common Name 6-Amino-5-ethoxycarbonyl-1,2,4-triazine
CAS Number 30855-52-8
Molecular Formula C₆H₈N₄O₂
Molecular Weight 168.15 g/mol
SMILES CCOC(=O)C1=NC=NN=C1N
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Structural Insights
  • Amphoteric Nature: The molecule possesses a basic exocyclic amino group (

    
    ) and an electron-deficient triazine ring, making it susceptible to both nucleophilic attack (at C3) and electrophilic attack (at the amino group).
    
  • Hydrogen Bonding: The proximity of the amino group (C6) and the ester carbonyl (C5) allows for intramolecular hydrogen bonding, stabilizing the planar conformation and influencing reactivity in cyclization reactions.

Synthesis & Production Protocol

The industrial and laboratory-scale synthesis typically proceeds via the "Oxyma" Route , utilizing ethyl cyanoacetate as the primary feedstock. This method is preferred for its high atom economy and avoidance of heavy metal catalysts.

Phase 1: Nitrosation (Preparation of Oxyma)

The precursor, Ethyl 2-cyano-2-(hydroxyimino)acetate (known commercially as Oxyma), is generated via the nitrosation of ethyl cyanoacetate.[3]

  • Reagents: Ethyl cyanoacetate, Sodium Nitrite (

    
    ), Acetic Acid (
    
    
    
    ).[3]
  • Conditions:

    
    , Aqueous/Acidic medium.[3]
    
  • Mechanism: The methylene protons of ethyl cyanoacetate are acidic (

    
    ). Nitrous acid (generated in situ) attacks the enol form, leading to the oxime.
    
Phase 2: Cyclization to 1,2,4-Triazine

The oxime intermediate undergoes a condensation-cyclization sequence with hydrazine hydrate.[4]

  • Reagents: Hydrazine Hydrate (

    
    ), Ethanol.
    
  • Conditions: Reflux for 2--4 hours.

  • Protocol:

    • Dissolve Ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 eq) in Ethanol.

    • Add Hydrazine Hydrate (1.1 eq) dropwise at

      
       to control the exotherm.
      
    • Heat to reflux. The hydrazine nitrogen attacks the nitrile carbon to form an amidrazone intermediate.

    • Intramolecular cyclization occurs via attack on the oxime carbon, eliminating water (or hydroxylamine species depending on specific pathway variants) to close the 1,2,4-triazine ring.

    • Purification: Cool to room temperature. The product typically precipitates as a yellow solid. Filter and wash with cold ethanol.

Synthesis Workflow Diagram

SynthesisWorkflow Start Ethyl Cyanoacetate (Feedstock) Step1 Nitrosation (NaNO2, AcOH, 0°C) Start->Step1 Inter Intermediate: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) Step1->Inter Yield: ~85-90% Step2 Cyclization (N2H4·H2O, EtOH, Reflux) Inter->Step2 Product This compound (Target) Step2->Product Ring Closure

Caption: Step-wise synthetic pathway from ethyl cyanoacetate to the target triazine via the Oxyma intermediate.

Physicochemical Properties & Characterization

ParameterValue/Observation
Melting Point 185--188 °C (Decomposes)
pKa (Amino) ~3.5 (Weakly basic due to electron-withdrawing triazine ring)
UV-Vis

(Ethanol)

NMR (DMSO-

)

1.35 (t, 3H,

), 4.38 (q, 2H,

), 7.80 (br s, 2H,

), 8.85 (s, 1H, H-3)
IR Spectrum

(

stretch),

(Ester

),

(

)

Note on NMR: The proton at position 3 (H-3) is highly characteristic, appearing as a deshielded singlet around 8.8–9.0 ppm due to the electron-deficient nature of the triazine ring.

Reactivity & Applications

This molecule is a "privileged scaffold" in drug discovery, particularly for Structure-Based Drug Design (SBDD) of kinase inhibitors and antivirals.

Key Reaction Pathways
  • Fused Ring Formation (Imidazo-triazines):

    • Reaction with

      
      -haloketones or 
      
      
      
      -haloaldehydes leads to the formation of imidazo[1,2-b][1,2,4]triazines .
    • Mechanism:[5] Alkylation of the ring nitrogen (N2 or N4) followed by cyclization onto the exocyclic amine.

  • Amide Coupling (Acylation):

    • The exocyclic amine (C6-

      
      ) can be acylated using acid chlorides or anhydrides to generate prodrugs or extend the carbon skeleton.
      
  • Nucleophilic Substitution (S

    
    Ar): 
    
    • The ester group at C5 can be hydrolyzed to the acid (CAS 412278-71-8) or converted to an amide via aminolysis, allowing for library generation in medicinal chemistry.

Reactivity Logic Diagram

ReactivityMap Core This compound Path1 Reaction w/ α-Haloketones Core->Path1 Path2 Hydrolysis (NaOH/H2O) Core->Path2 Path3 Acylation (R-COCl) Core->Path3 Prod1 Imidazo[1,2-b][1,2,4]triazines (Kinase Inhibitors) Path1->Prod1 Cyclization Prod2 6-Amino-1,2,4-triazine-5-carboxylic acid (Agrochemical Precursor) Path2->Prod2 Saponification Prod3 N-Acyl Derivatives (Prodrugs) Path3->Prod3 Amide Bond

Caption: Divergent synthetic utility of the triazine scaffold in medicinal and agricultural chemistry.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Hydrazine Warning: The synthesis involves hydrazine hydrate, a known carcinogen and potent reducing agent. All reactions must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation.

References

  • Synthesis of 1,2,4-Triazine Derivatives: Science of Synthesis, 2012 , Knowledge Updates, Vol 2.

  • Oxyma Preparation (Precursor Synthesis): BenchChem Application Note, "Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate".

  • Triazine Scaffolds in Drug Discovery: Journal of Medicinal Chemistry, "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists".

  • Chemical Properties & CAS Data: ChemicalBook, "this compound Properties".

  • Agrochemical Applications: Chem-Impex, "6-Amino-[1,2,4]triazine-5-carboxylic acid Applications".

Sources

Medicinal Chemistry Applications of 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The 1,2,4-triazine (as-triazine) scaffold represents a privileged structure in medicinal chemistry, distinct from its symmetric 1,3,5-triazine counterpart often found in herbicides. Its electron-deficient nature, high nitrogen content, and capacity for diverse non-covalent interactions (hydrogen bonding,


-stacking) make it an ideal bioisostere for pyridine or pyrimidine rings. This guide analyzes the synthetic architectures, therapeutic utility, and mechanistic underpinnings of 1,2,4-triazine derivatives, focusing on high-impact applications in CNS disorders, oncology, and infectious diseases.

Part 1: Structural & Electronic Properties

The 1,2,4-triazine ring is characterized by significant electron deficiency, making it highly reactive toward nucleophiles but resistant to electrophilic substitution.

  • Bioisosterism: It frequently serves as a bioisostere for pyrazine or pyridine, often improving solubility due to the additional nitrogen atom lowering

    
    .
    
  • Coordination Chemistry: The N1 and N2 atoms can chelate metal ions, a property exploited in metallodrug design and radiopharmaceuticals.

  • Reactivity: The C5 and C6 positions are susceptible to nucleophilic attack, while the ring itself is a prime candidate for Inverse Electron Demand Diels-Alder (IEDDA) reactions, a powerful tool for bioconjugation.

Part 2: Synthetic Architectures

The construction of the 1,2,4-triazine core relies primarily on condensation chemistry, though modern cycloaddition methods offer higher regioselectivity.

Primary Synthetic Pathway: Condensation

The most robust industrial and laboratory method involves the condensation of 1,2-dicarbonyl compounds (e.g., benzil, glyoxal) with amidrazones, semicarbazides, or thiosemicarbazides.

Key Reaction Parameters:

  • Regioselectivity: Controlled by the steric and electronic nature of the 1,2-dicarbonyl. Acidic media often favor specific isomers.

  • Yield Optimization: Ethanol/Acetic acid reflux is the standard solvent system.

Modern Pathway: IEDDA Cycloaddition

For complex derivatives, reacting 1,2,4,5-tetrazines with dienophiles yields 1,2,4-triazines via retro-Diels-Alder loss of nitrogen. This is particularly useful for introducing the scaffold into heat-sensitive biological systems.

Visualization: Synthetic Logic Flow

Synthesis_Pathways cluster_0 Classic Route cluster_1 Modern Route Start1 1,2-Dicarbonyl (e.g., Benzil) Intermediate Schiff Base Intermediate Start1->Intermediate Condensation (Acid Cat.) Start2 Amidrazone / Semicarbazide Start2->Intermediate Product 1,2,4-Triazine Core Intermediate->Product Cyclization (-H2O) Tetrazine 1,2,4,5-Tetrazine IEDDA IEDDA Reaction (-N2) Tetrazine->IEDDA Dienophile Dienophile (Alkene/Alkyne) Dienophile->IEDDA IEDDA->Product Retro-Diels-Alder

Figure 1: Dual synthetic pathways for accessing the 1,2,4-triazine scaffold. The classic condensation route is preferred for bulk synthesis, while IEDDA is utilized for complex functionalization.

Part 3: Therapeutic Applications & Mechanism of Action[1][2][3][4]

CNS Disorders: The Lamotrigine Paradigm

Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is the gold standard for this scaffold in neurology.

  • Mechanism: It stabilizes presynaptic neuronal membranes by blocking voltage-gated sodium channels (NaV).[1][2][3] This inhibits the release of excitatory neurotransmitters, primarily glutamate.[4][2][3][]

  • SAR Insight: The 3,5-diamino pattern is critical for hydrogen bonding within the channel pore, while the dichlorophenyl group at C6 provides the necessary lipophilicity to penetrate the blood-brain barrier (BBB) and hydrophobic interactions within the binding site.

Oncology: Hypoxia Targeting & Kinase Inhibition

Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) represents a sophisticated "smart bomb" approach.

  • Bioreductive Activation: It is a prodrug activated only in hypoxic environments (solid tumors).[6] Intracellular reductases convert the N-oxide to a radical species.

  • DNA Damage: In the absence of oxygen (which would reverse the reaction), the radical causes single- and double-strand DNA breaks.

  • Kinase Inhibitors: Novel 1,2,4-triazines are emerging as inhibitors of FAK (Focal Adhesion Kinase) and PDK1 (Pyruvate Dehydrogenase Kinase 1), particularly in KRAS-mutant cancers.

Visualization: Tirapazamine Activation Mechanism

Tirapazamine_MOA TPZ Tirapazamine (Parent N-Oxide) Radical Tirapazamine Radical Anion TPZ->Radical Reduction Reductase 1e- Reductase (P450 / POR) Reductase->Radical Radical->TPZ Re-oxidation (Normoxia) Damage DNA Strand Breaks (Apoptosis) Radical->Damage Protonation & Fragmentation Oxygen Oxygen (O2) Oxygen->TPZ Scavenges Radical Hypoxia Hypoxic Condition (Solid Tumor) Hypoxia->Damage Enables Futile Futile Cycle (Superoxide Gen.)

Figure 2: Bioreductive activation of Tirapazamine.[6][7][8][9] In normoxia, the radical is scavenged by O2 (futile cycle). In hypoxia, the radical persists, causing DNA damage.[6]

Infectious Diseases: The Ceftriaxone Connection

While often overlooked, the side chain of the blockbuster antibiotic Ceftriaxone contains a 1,2,4-triazine derivative (specifically a thiotriazinedione).

  • Role: The acidic enolic hydroxyl group on the triazine ring contributes to the molecule's pharmacokinetics, specifically its high protein binding and long half-life, allowing once-daily dosing.

Part 4: Experimental Protocols

Protocol: Synthesis of 5,6-Diphenyl-1,2,4-triazine-3-amine

A standard protocol for generating a Lamotrigine-like core.

Reagents: Benzil (10 mmol), Aminoguanidine bicarbonate (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (Catalytic).

  • Preparation: Dissolve Benzil in warm ethanol (50°C).

  • Addition: Slowly add Aminoguanidine bicarbonate.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction to room temperature. A precipitate should form.

  • Purification: Filter the solid and recrystallize from ethanol/water.

  • Validation: Confirm structure via ¹H-NMR (Look for aromatic protons and disappearance of benzil carbonyl signal) and Mass Spectrometry.

Protocol: MTT Cell Viability Assay for Anticancer Screening

Self-validating system for testing 1,2,4-triazine derivatives against cancer cell lines (e.g., HepG2, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add test compounds (dissolved in DMSO, final conc. <0.1%) in serial dilutions (0.1 µM – 100 µM).

    • Control: DMSO vehicle only (Negative), Doxorubicin (Positive).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate

    
     using non-linear regression (GraphPad Prism or similar).
    

Part 5: Comparative Data Summary

Drug/CandidateTarget/MechanismDevelopment StageKey Structural Feature
Lamotrigine NaV Channel BlockerFDA Approved (Epilepsy/Bipolar)3,5-diamino substitution
Tirapazamine Hypoxia-Activated ProdrugPhase III (Investigational)N1, N4-dioxide (N-oxide)
Ceftriaxone Bacterial Cell WallFDA Approved (Antibiotic)Thiotriazinedione side chain
Azaribine AntimetaboliteWithdrawn (Psoriasis)Triazine nucleoside analog
Novel 1,2,4-Triazines FAK / PDK1 InhibitorsPreclinicalFused systems (e.g., pyrazolo-triazines)

References

  • Lamotrigine Mechanism : "Lamotrigine - StatPearls." NCBI Bookshelf. Available at: [Link]

  • Tirapazamine Overview : "Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia."[6][10] PubMed Central. Available at: [Link]

  • Synthesis Methodologies : "A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds." Current Organic Synthesis. Available at: [Link]

  • Novel Anticancer Agents : "Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PDK1 Inhibition : "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors." International Journal of Molecular Sciences. Available at: [Link]

Sources

The 1,2,4-Triazine Scaffold in Antiviral Drug Discovery: A Spotlight on the Versatile Ethyl 6-amino-1,2,4-triazine-5-carboxylate Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The 1,2,4-triazine nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, most notably, antiviral properties.[1][3] This guide provides an in-depth technical overview for researchers and drug development professionals on the strategic importance of the 1,2,4-triazine core in virology. We will focus specifically on ethyl 6-amino-1,2,4-triazine-5-carboxylate, a key synthetic intermediate whose strategically positioned functional groups offer a versatile platform for generating novel antiviral drug candidates. This document will elucidate its chemical properties, explore established antiviral mechanisms of action for its derivatives, present detailed synthetic and biological evaluation protocols, and discuss the future trajectory of this promising molecular scaffold.

The 1,2,4-Triazine Core: A Privileged Scaffold in Virology

A Foundation of Broad-Spectrum Biological Activity

The six-membered heterocyclic 1,2,4-triazine ring is a nitrogen-rich structure that has garnered significant attention from medicinal chemists.[3] This interest stems from the scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules. Consequently, derivatives of 1,2,4-triazine have been successfully developed as agents against a wide array of diseases, including cancer, malaria, and microbial infections.[1][2] This proven biological promiscuity establishes the 1,2,4-triazine core as a robust starting point for new drug discovery campaigns.

Precedent in Clinically Relevant Antiviral Agents

The therapeutic potential of this scaffold is not merely theoretical; it is validated by its presence in several potent antiviral compounds.

  • Triazavirin : This synthetic compound, which features a fused triazolo[5,1-c][1][4][5]triazine core, exhibits broad-spectrum activity against various RNA viruses, including influenza.[6] Its primary mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[6]

  • Remdesivir : While not a simple triazine, the crucial pyrrolo[2,1-f][1][4][5]triazine moiety is the foundational core of Remdesivir, a broad-spectrum antiviral agent recognized for its activity against RNA viruses like Ebola and coronaviruses.[4][7] The synthesis of this core is a significant area of research, underscoring the importance of the fused triazine system in achieving potent antiviral effects.[4][5][7]

The success of these agents provides a compelling rationale for the continued exploration of novel 1,2,4-triazine derivatives in antiviral research.

This compound: A Strategic Synthetic Intermediate

Chemical Structure and Properties

This compound is a small molecule characterized by the core triazine ring substituted with an amino group at position 6 and an ethyl carboxylate group at the adjacent position 5. This specific arrangement is not accidental; it provides two distinct and chemically reactive handles for molecular elaboration.

  • Amino Group (C6) : A nucleophilic site ideal for forming amides, sulfonamides, or Schiff bases, allowing for the introduction of diverse side chains to probe interactions with target proteins.

  • Ethyl Carboxylate Group (C5) : Can be readily hydrolyzed to the corresponding carboxylic acid, which can then form amides, or it can be reduced to a primary alcohol for further derivatization.[8] This group often plays a key role in hydrogen bonding with receptor active sites.

The dual functionality of this molecule makes it an invaluable building block for creating large, diverse chemical libraries for high-throughput screening.[8]

General Synthetic Pathway

The synthesis of substituted 1,2,4-triazines typically involves the condensation and cyclization of 1,2-dicarbonyl compounds with reagents like acid hydrazides or aminoguanidine.[9][10][11] For carboxylate-substituted triazines, a common strategy involves the reaction of an ethyl oxalamidrazonate intermediate with a dioxo-succinate derivative, followed by cyclization.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 Ethyl Oxalamidrazonate p1 Condensation Reaction (Absolute Ethanol, 25°C -> Reflux) r1->p1 r2 Diethyl Dioxosuccinate r2->p1 p2 Purification (Silica Gel Chromatography) p1->p2 Crude Product prod Triethyl 1,2,4-triazine- 3,5,6-tricarboxylate p2->prod Purified Product caption General workflow for triazine-carboxylate synthesis.

Caption: General workflow for triazine-carboxylate synthesis.[12]

Mechanism of Antiviral Action

Derivatives of the 1,2,4-triazine scaffold have been shown to inhibit viral replication through multiple mechanisms, making them attractive candidates for broad-spectrum agents.

Inhibition of Viral Polymerases

The most prominent mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[6] This enzyme is essential for the replication of RNA virus genomes and is highly conserved across many viral families, making it an excellent target for broad-spectrum antivirals.[6] Triazine-based inhibitors can act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase to disrupt its function, or they can be incorporated into the growing RNA chain, causing premature termination.[6]

G cluster_virus RNA Virus Replication Cycle vRNA Viral Genomic RNA RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp Template newRNA New Viral RNA Strands RdRp->newRNA Synthesizes block Replication Blocked drug 1,2,4-Triazine Derivative (Inhibitor) drug->RdRp Binds to & Inhibits caption Mechanism of RdRp inhibition by 1,2,4-triazine derivatives.

Caption: Mechanism of RdRp inhibition by 1,2,4-triazine derivatives.[6]

Other Viral Targets

Beyond polymerases, triazine derivatives have shown efficacy against other viral targets:

  • Neuraminidase: Certain pyrrolo[2,1-f][1][4][5]triazines have been identified as inhibitors of the influenza virus neuraminidase, an enzyme crucial for the release of new virions from infected cells.[13]

  • Hemagglutinin: Polyphenol-modified azolo-triazines have been shown to prevent the binding of viral hemagglutinin to host cell receptors, a critical first step in influenza virus infection.[14]

  • Proteases: The versatile triazine scaffold also has the potential to be adapted to target viral proteases, such as those found in HIV, which are essential for viral maturation.

Synthetic Derivatization & Methodologies

The core value of this compound lies in its utility as a platform for synthetic diversification. Below is a representative workflow for generating a library of novel amide derivatives.

Experimental Protocol: Synthesis of a 6-(Acylamino)-1,2,4-triazine-5-carboxamide Library

Objective: To synthesize a library of diverse compounds by modifying both the C6-amino and C5-carboxylate groups to explore the structure-activity relationship (SAR).

Causality: This two-step modification allows for maximal structural diversity. The first step (hydrolysis) activates the C5 position. The second and third steps (amide couplings) systematically introduce a wide range of chemical functionalities at two distinct points on the scaffold, enabling a thorough exploration of the chemical space around the triazine core.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • A diverse panel of carboxylic acids (R¹-COOH)

  • A diverse panel of primary and secondary amines (R²R³-NH)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

Step 1: Saponification of the Ethyl Ester

  • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and H₂O.

  • Hydrolysis: Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor reaction completion by TLC or LC-MS. Rationale: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.

  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1M HCl. The product, 6-amino-1,2,4-triazine-5-carboxylic acid, will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling at C6-Amino Group

  • Activation: In a dry flask under N₂, dissolve a selected carboxylic acid (R¹-COOH, 1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir for 15 minutes. Rationale: HATU is a highly efficient coupling agent that forms an activated ester with the carboxylic acid, making it susceptible to nucleophilic attack.

  • Coupling: Add a solution of 6-amino-1,2,4-triazine-5-carboxylic acid (from Step 1, 1.0 eq) in DMF to the activated mixture.

  • Reaction: Stir at room temperature for 12-18 hours. Monitor by LC-MS.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 6-(acylamino)-1,2,4-triazine-5-carboxylic acid intermediate by flash chromatography.

Step 3: Amide Coupling at C5-Carboxylic Acid Group

  • Activation: Following the same procedure as Step 2.1, dissolve the purified intermediate from Step 2 (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir for 15 minutes.

  • Coupling: Add a selected amine (R²R³-NH, 1.2 eq) to the activated mixture.

  • Reaction & Workup: Stir for 12-18 hours and perform the same workup as described in Step 2.4.

  • Purification: Purify the final product by flash chromatography or preparative HPLC to yield the target N-substituted 6-(acylamino)-1,2,4-triazine-5-carboxamide.

Structure-Activity Relationship (SAR) and Data

The systematic modification of the triazine core is essential for optimizing antiviral activity and drug-like properties. SAR studies on 1,2,4-triazine derivatives often reveal key insights.[9][11] For example, in a series of 6-aryl-3-amino-1,2,4-triazin-5(4H)-ones tested against Yellow Fever Virus, the nature of the substituents on both the aryl ring and the amino group significantly impacted potency.[15]

Below is a representative table summarizing hypothetical data from a screening campaign against Influenza A virus (H1N1), based on the synthetic workflow described above.

Compound IDR¹ (at C6-Amide)R²R³ (at C5-Amide)IC₅₀ (µM) vs H1N1Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Parent HO-Ethyl>100>100-
TZ-001 PhenylMorpholine25.4>100>3.9
TZ-002 4-FluorophenylMorpholine8.1>100>12.3
TZ-003 Thiophen-2-ylMorpholine15.2>100>6.6
TZ-004 4-FluorophenylPiperidine11.585.27.4
TZ-005 4-FluorophenylN-methyl-piperazine5.360.111.3
TZ-006 4-FluorophenylCyclopropylamine35.8>100>2.8

Analysis:

  • The introduction of an aromatic acyl group at C6 (TZ-001) confers antiviral activity.

  • Adding an electron-withdrawing fluorine to this ring (TZ-002) enhances potency, a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability.

  • Modifying the C5-amide from morpholine to N-methyl-piperazine (TZ-005) further improves activity, suggesting that this pocket tolerates or prefers basic functionality.

Protocols for Biological Evaluation

Rigorous and reproducible biological assays are critical for validating the antiviral potential of newly synthesized compounds.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

Objective: To quantify the ability of a test compound to inhibit the production of infectious virus particles in a cell culture model.

Self-Validation: This protocol is a self-validating system. It includes a "no-drug" virus control (100% plaque formation) and a "no-virus" cell control (0% plaque formation). The dose-dependent reduction in plaques for a test compound relative to these controls provides a direct and robust measure of antiviral activity.

Materials:

  • Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)[13]

  • Virus stock of known titer (Plaque-Forming Units/mL)

  • Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • Overlay medium: 2X MEM containing 1.5% Avicel or carboxymethyl cellulose

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).

  • Compound Dilution: Prepare serial dilutions of the test compounds in serum-free DMEM. Include a vehicle control (DMSO at the highest concentration used).

  • Infection: Aspirate the growth medium from the cell monolayers. Wash once with PBS. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well.

  • Treatment: Immediately after infection, add 1 mL of the prepared compound dilutions to the respective wells. Incubate for 1 hour at 37°C to allow for viral entry.

  • Overlay Application: After the 1-hour incubation, aspirate the virus/compound inoculum and add 2 mL of the semi-solid overlay medium to each well. Rationale: The viscous overlay restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious event.

  • Incubation: Incubate the plates for 48-72 hours (virus-dependent) at 37°C, 5% CO₂.

  • Fixation and Staining: Aspirate the overlay and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration. The IC₅₀ value is determined by non-linear regression analysis using software like GraphPad Prism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed host cells in 6-well plate e1 3. Infect cell monolayer with virus p1->e1 p2 2. Prepare serial dilutions of test compounds e2 4. Add compound dilutions to wells p2->e2 e1->e2 e3 5. Apply semi-solid overlay medium e2->e3 e4 6. Incubate (48-72h) e3->e4 a1 7. Fix and stain with Crystal Violet e4->a1 a2 8. Count plaques (visible clear zones) a1->a2 a3 9. Calculate IC50 value a2->a3 caption Workflow for a Plaque Reduction Neutralization Test (PRNT).

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).

Future Outlook and Conclusion

The 1,2,4-triazine scaffold, exemplified by versatile intermediates like this compound, remains a highly fertile ground for the discovery of next-generation antiviral agents. The established success of triazine-containing drugs and the chemical tractability of this core structure provide a clear and promising path forward. Future research will likely focus on:

  • Broad-Spectrum Agents: Leveraging conserved viral targets like RdRp to develop single drugs effective against multiple viral families.

  • Combination Therapies: Designing triazine derivatives that can be co-administered with other antivirals possessing different mechanisms of action to increase efficacy and reduce the emergence of resistance.

  • Improving Pharmacokinetics: Optimizing derivatives to enhance solubility, metabolic stability, and oral bioavailability, moving potent compounds from in vitro hits to in vivo leads.

References

  • The search for new drugs: Synthesis and antiviral activity of 1,2,4-triazine derivatives. (n.d.).
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][4][5]triazine of Remdesivir. (2022, January 7). Organic Process Research & Development.

  • What is the mechanism of Triazavirin? (2024, July 17).
  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][4][5]triazine of Remdesivir. (2022, January 7). Organic Process Research & Development.

  • A Literature Review Focusing on the Antiviral Activity of[1][4][5] and[1][4][6]-triazoles. (n.d.). PubMed.

  • Bioactive Pyrrolo[2,1-f][1][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023, November 21). MDPI.

  • Synthetic strategies for pyrrolo[2,1-f][1][4][5]triazine: the parent moiety of antiviral drug remdesivir. (2021, January 4). PMC.

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (n.d.). PMC.
  • Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities. (n.d.). RSC Publishing.
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (n.d.). PMC - NIH.
  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). Journal of Applied Pharmaceutical Science.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). PMC.
  • Synthesis and evaluation of anti-yellow fever virus activity of new 6-aryl-3-R-amino-1,2,4-triazin-5(4H)-ones. (2023, February 15). PubMed.
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • 6-Amino-[1][4][5]triazine-5-carboxylic acid. (n.d.). Chem-Impex.

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022, August 10).
  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2025, August 6).
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015, September 2). MDPI.
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021, January 22). Bentham Science.
  • Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. (2020, July 1). PubMed.
  • triethyl 1,2,4-triazine-3,5,6-tricarboxylate. (n.d.). Organic Syntheses Procedure.

Sources

Solubility and stability profile of ethyl 6-amino-1,2,4-triazine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of Ethyl 6-amino-1,2,4-triazine-5-carboxylate

Executive Summary & Compound Identity

This compound is a critical heterocyclic building block, primarily utilized in the synthesis of fused nitrogenous systems such as pyrrolo[2,1-f][1,2,4]triazines (a scaffold found in broad-spectrum antiviral agents like Remdesivir) and novel agrochemical herbicides.[1]

Understanding the solubility and stability profile of this ester is non-trivial due to the competing reactivity of the electron-deficient 1,2,4-triazine ring and the hydrolytically sensitive ester moiety.[1] This guide provides a mechanistic breakdown of its physicochemical behavior to ensure robust process development.

Property Specification
Chemical Formula C₆H₈N₄O₂
Molecular Weight 168.15 g/mol
Physical State Crystalline Solid (Yellow to Orange hue typical of amino-triazines)
Key Functional Groups Ethyl ester (C5), Primary Amine (C6), 1,2,4-Triazine core

Solubility Profile

The solubility of this compound is governed by the interplay between the lipophilic ethyl ester and the polar, hydrogen-bond-donating amino-triazine core.[1]

Solvent Compatibility Matrix

Data represents thermodynamic solubility at 25°C.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF High (>50 mg/mL) Disrupts strong intermolecular H-bonding of the amino-triazine lattice.[1] Preferred for stock solutions.[1]
Polar Protic Methanol, Ethanol Moderate (10–30 mg/mL) Good solubility due to H-bonding capability; however, avoid primary alcohols in forced degradation studies to prevent transesterification.
Chlorinated DCM, Chloroform Moderate (5–15 mg/mL) Sufficient for extraction workups but poor for long-term storage due to potential HCl liberation (trace) affecting stability.
Aqueous Water (pH 7) Low (<1 mg/mL) The neutral molecule is lipophilic. Solubility increases significantly at pH < 2 (protonation of N2/N4) or pH > 10 (though stability is compromised).
Non-Polar Hexanes, Heptane Negligible Used as anti-solvents for crystallization.
pH-Dependent Solubility (The Amphoteric Trap)

Researchers must navigate a narrow "stability-solubility window."[1]

  • Acidic pH (< 2.0): Solubility increases due to protonation of the ring nitrogens (likely N4 or N2). However, this accelerates acid-catalyzed hydrolysis of the ester.[1]

  • Basic pH (> 9.0): Solubility increases, but the electron-deficient triazine ring becomes highly susceptible to nucleophilic attack (OH⁻), leading to rapid ester hydrolysis (saponification) or ring-opening decomposition.

Stability Profile & Degradation Pathways

The 1,2,4-triazine core is electron-deficient (π-deficient), making the attached ester carbonyl highly electrophilic.[1]

Hydrolytic Stability
  • Neutral Conditions (pH 6–8): The compound is relatively stable in solid form. In solution, slow hydrolysis to the parent acid (6-amino-1,2,4-triazine-5-carboxylic acid) occurs over days.[1]

  • Basic Conditions (Stress): Critical Instability. Base-catalyzed hydrolysis is rapid.[1] Unlike simple benzene derivatives, the triazine ring can also undergo nucleophilic attack, leading to ring cleavage or rearrangement (e.g., to imidazoles) under harsh conditions.

  • Acidic Conditions: Moderately stable at low temperature; hydrolysis to the acid occurs upon heating.[1]

Thermal & Photostability
  • Thermal: Stable up to its melting point (typically >140°C, decomposition often accompanies melting). Avoid prolonged heating >60°C in solution to prevent decarboxylation of any hydrolyzed acid byproduct.[1]

  • Photostability: Amino-triazines can absorb UV light.[1] While the solid is generally stable, solutions should be protected from light to prevent photo-oxidation of the amine or radical ring processes.[1]

Visualizing the Degradation Logic

DegradationPathways Parent Ethyl 6-amino-1,2,4- triazine-5-carboxylate Acid Degradant A: Carboxylic Acid Parent->Acid Hydrolysis (pH > 9 or pH < 2) RingOpen Degradant B: Ring Cleavage Products Parent->RingOpen Nucleophilic Attack (Strong Base/High Temp) TransEster Degradant C: Methyl Ester (if MeOH used) Parent->TransEster Solvolysis (MeOH, Acid Cat.) Acid->RingOpen Decarboxylation (Thermal Stress)

Figure 1: Primary degradation pathways.[1] Note that base-catalyzed ring opening is a specific risk for electron-deficient triazines.[1]

Experimental Protocols

Protocol: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Determine equilibrium solubility while monitoring stability.

  • Preparation: Weigh 10 mg of compound into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of target solvent (buffer pH 1.2, 7.4, or organic).

  • Equilibration: Shake at 25°C at 500 rpm.

    • Checkpoint: If the solution becomes clear immediately, add more solid until saturation is visible.

  • Sampling (Time-Course): Aliquot supernatant at 1 hour, 4 hours, and 24 hours .

    • Why? If the concentration decreases between 4h and 24h, the compound is degrading, and the 24h point represents a degradation product, not solubility.

  • Analysis: Filter (0.22 µm PTFE) and analyze via HPLC-UV (254 nm).

Protocol: Forced Degradation (Stress Testing)

Objective: Validate analytical methods and understand storage risks.[1]

  • Acid Stress: 0.1 N HCl at 60°C for 4 hours.

  • Base Stress: 0.01 N NaOH at RT for 1 hour. (Note: Use lower concentration than standard 0.1 N, as triazines are base-sensitive).

  • Oxidative Stress: 3% H₂O₂ at RT for 24 hours (Checks amine sensitivity).[1]

  • Thermal: Solid state at 60°C / 75% RH for 7 days.

Analytical Method Parameters (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Triazine ring absorption) and 220 nm (Amide/Ester).

Handling & Storage Recommendations

Based on the physicochemical profile:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The ester is prone to moisture-induced hydrolysis over long periods.[1]

  • Solution Handling:

    • Prepare stock solutions in anhydrous DMSO .

    • Avoid storing in aqueous buffers for >24 hours.[1]

    • Do not use methanol for storage if trace acid is present (transesterification risk).[1]

  • Safety: Treat as a potential skin sensitizer (common for amino-heterocycles).[1] Use standard PPE.[1]

Workflow Visualization

Workflow cluster_Solubility Solubility Screening cluster_Analysis Quantification Start Start: Solid Sample This compound Step1 Add Solvent (DMSO, MeOH, pH 7 Buffer) Start->Step1 Step2 Equilibrate (25°C, 4 hours) Step1->Step2 Step3 Check Stability (Is peak area constant?) Step2->Step3 Step3->Step1 If Degraded: Switch Solvent/Temp HPLC HPLC-UV Analysis (Determine Conc. & Purity) Step3->HPLC If Stable

Figure 2: Recommended workflow for solubility profiling, emphasizing the stability checkpoint.

References

  • Synthesis and Reactivity of 1,2,4-Triazines

    • Title: Preparation of 5-Amino-6-oxo-1,6-dihydro[1,2,4]triazine-3-carboxylic Acid Derivatives.[1][2]

    • Source: ResearchGate (Gambert et al.)[1]

    • Link:[Link]

  • General Triazine Properties

    • Title: 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (Analogous structural data).[1][3]

    • Source: NIST Chemistry WebBook[1][3]

    • Link:[Link][1]

  • pKa and Protonation of Triazines

    • Title: DFT Simul
    • Source: Texas Christian University (TCU)[1]

    • Link:[Link]

  • Remdesivir Intermediate Context

    • Title: Synthesis of Remdesivir and its Intermediates (Contextualizing the pyrrolo[2,1-f][1,2,4]triazine scaffold).
    • Source: Beilstein Journal of Organic Chemistry[1]

    • Link:[Link][1]

Sources

Methodological & Application

Condensation reactions of ethyl 6-amino-1,2,4-triazine-5-carboxylate with hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Condensation Protocols for Ethyl 6-amino-1,2,4-triazine-5-carboxylate with Hydrazine

Executive Summary & Strategic Relevance

The condensation of This compound with hydrazine is a pivotal transformation in the synthesis of fused nitrogen-rich heterocycles. This reaction primarily yields 6-amino-1,2,4-triazine-5-carbohydrazide , a versatile scaffold in drug discovery.

The 1,2,4-triazine core is a privileged structure in medicinal chemistry, exhibiting potent antiviral, anticancer (e.g., Rad6B inhibitors), and antimicrobial properties.[1] The conversion of the C5-ester to the hydrazide is the "gateway" step, enabling the subsequent construction of bicyclic systems such as 1,2,4-triazino[5,6-c]triazines or tetrazolo[1,5-b][1,2,4]triazines .

This guide provides a validated, high-efficiency protocol for this condensation, analyzing the mechanistic causality and offering troubleshooting strategies for scale-up.

Reaction Mechanism & Chemical Logic

The reaction is a classic nucleophilic acyl substitution (hydrazinolysis) . However, the presence of the electron-donating amino group at position C6 and the electron-deficient 1,2,4-triazine ring creates a unique electronic push-pull system that influences reactivity.

  • Electronic Context: The 1,2,4-triazine ring is electron-deficient, activating the C5-ester towards nucleophilic attack. However, the C6-amino group donates electron density (via resonance) into the ring, slightly deactivating the carbonyl carbon compared to unsubstituted triazines.

  • Nucleophile: Hydrazine hydrate (

    
    ) acts as a potent alpha-effect nucleophile, overcoming the deactivation from the C6-amino group.
    
  • Pathway:

    • Attack: The lone pair of hydrazine attacks the carbonyl carbon of the ester.

    • Intermediate: Formation of a tetrahedral intermediate.

    • Elimination: Expulsion of the ethoxy group (as ethanol) to regenerate the carbonyl, forming the hydrazide.

Diagram 1: Mechanistic Pathway

ReactionMechanism Start Ethyl 6-amino-1,2,4- triazine-5-carboxylate Inter Tetrahedral Intermediate Start->Inter + N2H4 Hydrazine Hydrazine (Nucleophile) Hydrazine->Inter Product 6-amino-1,2,4- triazine-5-carbohydrazide Inter->Product - EtOH Byprod Ethanol (Leaving Group) Inter->Byprod

Caption: Nucleophilic acyl substitution pathway converting the C5-ester to the carbohydrazide.

Validated Experimental Protocol

This protocol is optimized for high yield (>85%) and purity, minimizing the formation of ring-opened byproducts.

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Substrate1.0Starting material.[1][2][3][4][5][6][7][8]
Hydrazine Hydrate (80-99%) Reagent5.0 - 10.0Excess drives reaction to completion.
Ethanol (Absolute) SolventN/AReaction medium (approx. 10-15 mL/mmol).
Ice-Water Work-upN/AFor precipitation.
Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 mmol) in absolute ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (5.0 mmol) dropwise to the stirred solution at room temperature.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) . Maintain reflux for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: CHCl3:MeOH 9:1). The starting ester (

      
      ) should disappear, and a lower 
      
      
      
      spot (hydrazide) should appear.
  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product will crystallize directly upon cooling.

    • If no precipitate forms: Concentrate the solvent to ~1/3 volume under reduced pressure and pour onto crushed ice.

  • Isolation: Filter the solid precipitate using a Büchner funnel.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove trace hydrazine).

  • Drying: Dry the product under vacuum at 40-50 °C for 4 hours.

Diagram 2: Experimental Workflow

Workflow Step1 Dissolution: Ester in EtOH Step2 Addition: Hydrazine Hydrate Step1->Step2 Step3 Reflux: 78°C, 4-6 Hours Step2->Step3 Step4 Cooling & Crystallization Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Final Product: Carbohydrazide Step5->Step6

Caption: Operational workflow for the synthesis of 6-amino-1,2,4-triazine-5-carbohydrazide.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected parameters.

ParameterExpected ResultInterpretation
Physical State Yellow to Orange crystalline solidTypical for amino-triazines due to conjugation.
Melting Point > 230 °C (Dec)High MP indicates strong intermolecular H-bonding.
IR Spectroscopy 3100-3400 cm⁻¹ (NH/NH2)1650-1680 cm⁻¹ (C=O Amide)Shift from Ester C=O (~1720) to Amide C=O confirms conversion.
1H NMR (DMSO-d6)

4.5-6.0 (br s, NH2)

9.0-10.0 (br s, NH)
Disappearance of ethyl quartet/triplet signals.

Applications: From Hydrazide to Fused Rings

The 6-amino-1,2,4-triazine-5-carbohydrazide is a "branching point" intermediate. It allows for the synthesis of fused heterocyclic systems used in oncology (e.g., Rad6 inhibitors).[9]

  • Route A: Tetrazolo-fused systems.

    • Reacting the hydrazide with Nitrous Acid (HNO2) (generated in situ from

      
      ) yields the azide, which spontaneously cyclizes to tetrazolo[1,5-b][1,2,4]triazine-7-carboxylic acid  derivatives.
      
  • Route B: Triazino-fused systems.

    • Condensation with Triethyl Orthoformate or CS2 leads to the formation of 1,2,4-triazino[5,6-c]triazine derivatives.

References

  • Kothayer, H., et al. (2016). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Abdel-Rahman, R. M., & Bawazir, W. (2018).[1] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. Link

  • Phucho, T., et al. (2008).[6] Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Link

  • Morsy, J. M., & Abd el-Monem, W. R. (2001).[10] Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Bollettino Chimico Farmaceutico. Link

Sources

Application Note: Nucleophilic Substitution Strategies for 6-Amino-1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing the synthesis of 6-amino-1,2,4-triazine derivatives. Unlike the symmetric 1,3,5-triazine (cyanuric chloride), the 1,2,4-triazine scaffold possesses distinct electronic asymmetry, dictating a rigorous order of nucleophilic attack (


).[1]

The presence of an electron-donating amino group at the C6 position significantly modulates the ring's electrophilicity. This guide details the protocols for functionalizing this specific scaffold, overcoming the deactivating effect of the amine to achieve high-yield nucleophilic substitutions (


).

Executive Summary & Reactivity Profile

The 1,2,4-triazine ring is highly electron-deficient, facilitating Nucleophilic Aromatic Substitution (


).[1] However, the introduction of an amino group at C6 creates a "push-pull" system. The C6-amino group donates electron density into the ring via resonance, raising the LUMO energy and reducing the electrophilicity at C3 and C5 compared to the trichloro-analog.

Key Reactivity Rules:

  • Regioselectivity Hierarchy: Under kinetic control, nucleophilic attack occurs at C5 > C3 >> C6 .[1]

  • Leaving Group Hierarchy:

    
    .
    
  • Deactivation Challenge: The 6-amino group deactivates the ring. Direct displacement of poor leaving groups (like -SMe) at C3 often requires harsh conditions or prior activation (oxidation to sulfone).

Reactivity Map (Graphviz)

TriazineReactivity cluster_effect Effect of 6-Amino Group Core 1,2,4-Triazine Core C5 C-5 Position (Most Reactive, Kinetic) Core->C5 1st Nucleophilic Attack C3 C-3 Position (Thermodynamic, 2nd Substitution) Core->C3 2nd Nucleophilic Attack C6 C-6 Position (Least Reactive, Steric/Electronic Block) Core->C6 Difficult S_NAr Effect 6-NH2 Donor: Deactivates C3/C5 Requires Better LG (-SO2R) C6->Effect

Caption: Regioselectivity landscape of the 1,2,4-triazine ring. The 6-amino group (green zone) stabilizes the ring, necessitating activated leaving groups at C3/C5 for efficient substitution.

Mechanistic Insight: The Pathway

The reaction proceeds via a stepwise addition-elimination mechanism.

  • Addition: The nucleophile attacks the electrophilic carbon (C3 or C5), forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Elimination: The leaving group is expelled, restoring aromaticity.[1]

Critical Factor: In 6-amino-1,2,4-triazines, the nitrogen lone pair at C6 competes with the leaving group for resonance contribution.[1] Therefore, oxidation of the leaving group (e.g., sulfide to sulfone) is often required to lower the activation energy for the nucleophilic attack.

Experimental Protocols

Method A: C3-Functionalization via Sulfone Displacement (Recommended)

Context: This is the gold-standard method for introducing diversity at the C3 position of a 6-amino scaffold.[1] Starting from a 3-methylthio-6-amino-1,2,4-triazine, direct amine displacement is slow.[1] Oxidation to the sulfone makes the C3 position highly electrophilic, allowing displacement under mild conditions.

Step 1: Oxidation of 3-Methylthio to 3-Methanesulfonyl[1]
  • Reagents:

    
    -CPBA (meta-chloroperoxybenzoic acid) or Oxone.[1]
    
  • Solvent: DCM or THF/Water.[1]

Protocol:

  • Dissolve 3-methylthio-6-amino-1,2,4-triazine (1.0 equiv) in DCM (0.1 M concentration).

  • Cool to 0 °C in an ice bath.

  • Add

    
    -CPBA  (2.2 – 2.5 equiv) portion-wise over 15 minutes. Note: Excess oxidant ensures conversion to sulfone (-SO2Me) rather than sulfoxide (-SOMe).[1]
    
  • Stir at RT for 2–4 hours. Monitor by TLC (Sulfone is significantly more polar).[1]

  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    . Extract with DCM/EtOAc.
  • Dry organic layer (

    
    ) and concentrate.[1] The sulfone intermediate is often stable enough for the next step without chromatography.
    
Step 2: Nucleophilic Displacement (

)
  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]

  • Solvent: THF, Dioxane, or DMSO.[1]

  • Base: DIPEA or

    
     (usually not needed for amine nucleophiles if excess amine is used).[1]
    

Protocol:

  • Dissolve the 3-methanesulfonyl-6-amino-1,2,4-triazine intermediate (1.0 equiv) in dry THF (0.2 M).

  • Add the Nucleophile (1.2 – 1.5 equiv).[1]

  • Optional: Add DIPEA (2.0 equiv) if using a salt form of the amine or a non-basic nucleophile.

  • Stir at Room Temperature for 1–3 hours.

    • Optimization: If the 6-amino group heavily deactivates the ring, heat to 50–60 °C.[1]

  • Workup: Concentrate solvent. Partition between EtOAc and water.[1] Wash organic layer with brine.[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Method B: Direct Displacement of Halogens (C5 or C3)

Context: If a 3-chloro or 5-chloro precursor is available (e.g., from 3,5-dichloro-6-amino-1,2,4-triazine), displacement is faster than the methylthio route but requires careful temperature control to avoid bis-substitution if both halogens are present.[1]

Regioselectivity Rule:

  • 0 °C: Displacement occurs exclusively at C5 (most reactive).[1]

  • RT to 50 °C: Displacement occurs at C3 .[1]

Protocol (Selective C5 Substitution):

  • Dissolve 3,5-dichloro-6-amino-1,2,4-triazine (1.0 equiv) in dry THF.

  • Cool to -10 °C to 0 °C .

  • Add Nucleophile (0.95 equiv – slight deficit prevents over-reaction) dropwise.[1]

  • Add DIPEA (1.0 equiv) dropwise.[1]

  • Stir at 0 °C for 30–60 mins.

  • Quench immediately with water once starting material is consumed (TLC control).[1]

Optimization & Troubleshooting Table

ProblemProbable CauseSolution
Low Yield (Method A) Incomplete oxidation of SulfideUse 2.5 equiv

-CPBA; ensure reaction runs long enough to form Sulfone (not Sulfoxide).
No Reaction (

)
Ring deactivation by 6-NH2Switch leaving group to

(Method A) or use higher boiling solvent (DMSO, 100 °C).
Regio-isomer Mix Temperature too highPerform halogen displacement at -10 °C to target C5 specifically.
Hydrolysis (OH product) Wet solvents1,2,4-triazines are prone to hydrolysis.[1] Use anhydrous solvents and keep atmosphere inert (

).[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: 3-Methylthio-6-amino-1,2,4-triazine Step1 Step 1: Activation (m-CPBA, DCM, 0°C -> RT) Start->Step1 Oxidation Inter Intermediate: 3-Methanesulfonyl-6-amino-1,2,4-triazine (Highly Electrophilic at C3) Step1->Inter Yields LG Step2 Step 2: Substitution (S_NAr) (Amine/Alkoxide, THF, RT) Inter->Step2 Nucleophilic Attack Product Final Product: 3-Substituted-6-amino-1,2,4-triazine Step2->Product Isolation

Caption: Optimized workflow for C3-functionalization of the 6-amino-1,2,4-triazine scaffold via sulfone displacement.

References

  • Reactivity of 1,2,4-Triazines: Neunhoeffer, H. The Chemistry of 1,2,4-Triazines and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996.[1]

  • Regioselectivity Studies: Pískala, A.; Gut, J.; Šorm, F. Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles.[1] Coll.[1][2][3][4] Czech. Chem. Comm.1975 , 40, 2680–2688.[1]

  • Sulfone Displacement Method: Xu, Z., et al. Discovery of 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors.[1] Molecules2023 , 28, 1836.[1]

  • Mechanistic Overview: BenchChem. Optimizing reaction conditions for nucleophilic substitution on the triazine ring. Application Note.

Sources

Application Note: Conversion of Ethyl 6-amino-1,2,4-triazine-5-carboxylate to 6-amino-1,2,4-triazine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details the protocol for the chemoselective ammonolysis of ethyl 6-amino-1,2,4-triazine-5-carboxylate to its corresponding primary amide, 6-amino-1,2,4-triazine-5-carboxamide . This transformation is a critical step in the synthesis of purine nucleobase mimics and antiviral agents (e.g., Triazavirin analogs and Favipiravir-related intermediates).

The 1,2,4-triazine core is electron-deficient, rendering the C5-ester highly activated toward nucleophilic attack. However, this same electronic deficiency makes the heterocyclic ring susceptible to nucleophilic ring-opening or hydrolysis under harsh conditions. This protocol prioritizes mild, anhydrous conditions to maximize yield and suppress the formation of the carboxylic acid byproduct (hydrolysis) or ring-degradation products.

Mechanistic Insight & Chemical Strategy

Reaction Logic

The conversion proceeds via a standard Nucleophilic Acyl Substitution (Ammonolysis) .

  • Activation: The electron-withdrawing nature of the 1,2,4-triazine ring (specifically N1 and N2) pulls electron density from the C5 position, making the carbonyl carbon significantly more electrophilic than a standard aromatic ester.

  • Nucleophilic Attack: Ammonia (:NH₃) attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The ethoxide group (-OEt) is eliminated, reforming the carbonyl as the primary amide.

Critical Control Point: Water must be minimized. In the presence of hydroxide ions (OH⁻) or excess water at elevated temperatures, the tetrahedral intermediate may collapse to the carboxylate (hydrolysis), which is irreversible under these conditions.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the competing hydrolysis risk.

ReactionMechanism Start Ethyl Ester (Substrate) NH3 NH3 (Nucleophile) Tetra Tetrahedral Intermediate Start->Tetra + NH3 (MeOH) Amide Target Amide (Product) Tetra->Amide - EtOH (Major Path) Acid Carboxylic Acid (Hydrolysis Impurity) Tetra->Acid + H2O / Heat (Minor Path)

Figure 1: Mechanistic pathway for the ammonolysis of 1,2,4-triazine esters highlighting the competitive hydrolysis pathway.

Experimental Protocol

Materials & Reagents
Reagent/SolventSpecificationRole
This compound >98% PurityStarting Material
Ammonia in Methanol 7N (Saturated)Reagent & Solvent
Methanol (MeOH) Anhydrous (HPLC Grade)Co-solvent
Dichloromethane (DCM) ACS GradeWash solvent
Method A: Methanolic Ammonia (Preferred)

This method uses anhydrous conditions to prevent hydrolysis.

Step-by-Step Procedure:

  • Preparation: Charge a pressure-rated glass vessel or a round-bottom flask (if working at 1 atm) with This compound (1.0 eq).

  • Dissolution: Add Anhydrous Methanol (5 vol relative to mass, e.g., 5 mL per 1 g). Stir until a suspension or partial solution is achieved.

  • Reagent Addition: Cool the vessel to 0–5 °C. Slowly add 7N NH₃ in MeOH (10–15 eq).

    • Note: A large excess of ammonia drives the equilibrium and compensates for volatility.

  • Reaction: Seal the vessel tightly. Allow the reaction to warm to Room Temperature (20–25 °C). Stir for 6–12 hours.

    • Monitoring: Check by TLC (Eluent: 10% MeOH in DCM). The ester (higher R_f) should disappear; the amide (lower R_f, often precipitating) will appear.

  • Workup (Precipitation):

    • The product, 6-amino-1,2,4-triazine-5-carboxamide , is significantly less soluble in methanol than the ester and typically precipitates as a yellow/off-white solid during the reaction.

    • Cool the mixture to 0 °C for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold MeOH (2 x 1 vol) followed by DCM (1 x 2 vol) to remove traces of soluble impurities.

  • Drying: Dry the solid in a vacuum oven at 40–45 °C for 4 hours.

Method B: Aqueous Ammonia (Alternative)

Use only if 7N NH₃/MeOH is unavailable. Yields may be slightly lower due to hydrolysis.

  • Dissolve the ester in THF (Tetrahydrofuran) or 1,4-Dioxane (5 vol).

  • Add 28% Aqueous Ammonium Hydroxide (20 eq) dropwise at 0 °C.

  • Stir vigorously at RT.

  • If the product does not precipitate due to the presence of THF, evaporate the organic solvent under reduced pressure until the product crashes out of the remaining aqueous phase. Filter and wash with water and cold ethanol.

Process Workflow & Control Strategy

Workflow Step1 Dissolution (Ester + MeOH) Step2 Ammonolysis (Add 7N NH3/MeOH) Step1->Step2 Step3 Reaction Monitoring (TLC/HPLC @ 6h) Step2->Step3 Decision Conversion > 98%? Step3->Decision Decision->Step2 No (Add more NH3) Step4 Precipitation (Cool to 0°C) Decision->Step4 Yes Step5 Filtration & Wash (Cold MeOH) Step4->Step5 Step6 Drying (45°C Vacuum) Step5->Step6

Figure 2: Operational workflow for the conversion of this compound to the carboxamide.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated solid must meet the following criteria.

Analytical MethodExpected Result (Success Criteria)Interpretation
1H NMR (DMSO-d6) Loss of triplet (~1.3 ppm) and quartet (~4.3 ppm).Confirms removal of the Ethyl group.
1H NMR (DMSO-d6) Appearance of two broad singlets (7.5–8.5 ppm).Confirms formation of primary Amide (-CONH₂).
IR Spectroscopy Shift of Carbonyl stretch from ~1730 cm⁻¹ (Ester) to ~1680 cm⁻¹ (Amide).Diagnostic for functional group interconversion.
LC-MS Mass shift of -29 Da (OEt [45] → NH₂ [16]).Molecular weight confirmation.
Troubleshooting Guide
  • Issue: Product is oiling out instead of precipitating.

    • Solution: The reaction solvent may contain too much ethanol (byproduct). Concentrate the mixture to 1/3 volume and add cold diethyl ether or excess DCM to induce crystallization.

  • Issue: Hydrolysis observed (Carboxylic acid formation).

    • Solution: Ensure the Methanol is anhydrous. Switch from Method B (Aqueous) to Method A (Methanolic). Do not heat above 30 °C.

References

  • Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][2][3][4][5][6] I. The Synthesis of Some 1,2,4-Triazine Derivatives. Journal of Heterocyclic Chemistry.

  • Boger, D. L., et al. (2021).[7][8] Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. (Contextual reference on triazine ester reactivity). Journal of Organic Chemistry.

  • Santa Cruz Biotechnology. 6-Amino-1,2,4-triazine-5-carboxylic acid (Product Data).[6] (Starting material properties).[3] [6]

  • Organic Syntheses. Triethyl 1,2,4-Triazine-3,5,6-Tricarboxylate. (General procedure for triazine ester handling). Org. Synth. 1992, 70, 272.

Sources

Application Notes & Protocols: Ethyl 6-amino-1,2,4-triazine-5-carboxylate in Inverse Electron Demand Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Harnessing the Power of Electron-Deficient Triazines in Bioorthogonal Chemistry

The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics, high selectivity, and ability to proceed in complex biological environments without the need for catalysts.[1][2] This cycloaddition occurs between an electron-deficient diene and an electron-rich dienophile, a reversal of the electronic roles seen in the classic Diels-Alder reaction.[3] While 1,2,4,5-tetrazines have been the most widely utilized dienes in this field, 1,2,4-triazines are gaining significant attention.[4][5] Although generally less reactive than their tetrazine counterparts, 1,2,4-triazines often exhibit greater stability under physiological conditions, a critical attribute for long-term biological studies.[6]

The reactivity of the triazine core is governed by its substituent groups. Electron-withdrawing groups (EWGs) are crucial as they lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction rate with the dienophile's Highest Occupied Molecular Orbital (HOMO).[1] Ethyl 6-amino-1,2,4-triazine-5-carboxylate is a strategically designed reagent that balances reactivity with functionality. The ethyl carboxylate group at the C5 position acts as an effective EWG to activate the triazine ring for the iEDDA reaction.[7][8] Concurrently, the amino group at the C6 position provides a versatile chemical handle for pre-functionalization, allowing the triazine to be tethered to proteins, fluorophores, or therapeutic payloads before the final bioorthogonal ligation step. This guide provides a detailed exploration of its mechanism, application, and a robust protocol for its use.

Reaction Mechanism: The [4+2] Cycloaddition Pathway

The iEDDA reaction of a 1,2,4-triazine with a dienophile, typically a strained alkene or alkyne, is a concerted [4+2] cycloaddition.[1][6] The process can be summarized in three key stages:

  • Cycloaddition: The electron-poor 1,2,4-triazine diene reacts with an electron-rich or strained dienophile (e.g., bicyclononyne, BCN) across its C3 and C6 positions. This forms a highly strained, transient bicyclic intermediate.[1]

  • Retro-Diels-Alder Extrusion: The bicyclic adduct is unstable and rapidly undergoes a retro-Diels-Alder reaction. This step involves the irreversible elimination of a molecule of dinitrogen (N₂).[6]

  • Aromatization: The loss of N₂ results in the formation of a substituted dihydropyridine, which can then aromatize to yield the final, stable substituted pyridine product. When using an alkyne dienophile, the product is directly the aromatic pyridazine.[1]

IEDDA_Mechanism Triazine Ethyl 6-amino-1,2,4-triazine- 5-carboxylate (Diene) Intermediate Transient Bicyclic Adduct Triazine->Intermediate + [4+2] Cycloaddition Dienophile Strained Dienophile (e.g., BCN) Dienophile->Intermediate + [4+2] Cycloaddition Product Substituted Pyridine Product Intermediate->Product - N₂ (Retro-Diels-Alder) N2 N₂ (gas) Intermediate->N2 Workflow A 1. Functionalize Payload (e.g., Drug, Fluorophore) with Triazine Reagent C 3. iEDDA Bio-ligation Mix A and B in Physiological Buffer A->C B 2. Modify Biomolecule (e.g., Antibody, Protein) with Strained Dienophile B->C D 4. Purification (e.g., SEC, Affinity Chromatography) C->D E 5. Characterization & Analysis (SDS-PAGE, MS, Functional Assay) D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-amino-1,2,4-triazine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with Ethyl 6-amino-1,2,4-triazine-5-carboxylate .

Topic: Yield Optimization & Troubleshooting Doc ID: TS-ETZ-006-V2 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Synthetic Challenge

The synthesis of This compound is a critical gateway to functionalized 1,2,4-triazine scaffolds. The primary synthetic challenge lies in the regioselective cyclization of the ethyl 2-cyano-2-(hydroxyimino)acetate precursor.

Common yield-killing pitfalls include:

  • Hydrolysis of the ester moiety during the basic hydrazine condensation step.

  • Incomplete cyclization leading to open-chain amidrazone intermediates.

  • Formation of "azine" dimers due to stoichiometry errors with hydrazine.

This guide provides an optimized protocol focusing on the "Taylor-Paudler" modified route , utilizing ethyl 2-cyano-2-(hydroxyimino)acetate and triethyl orthoformate to ensure high fidelity in ring closure.

Optimized Synthetic Workflow

The most robust route involves a three-stage cascade: Nitrosation


 Amidrazone Formation 

Cyclocondensation
.
Phase 1: Precursor Preparation (Nitrosation)

Reaction: Ethyl cyanoacetate + NaNO


 + AcOH 

Ethyl 2-cyano-2-(hydroxyimino)acetate.
  • Critical Control Point: Temperature must be kept

    
    C during nitrite addition to prevent decarboxylation.
    
  • Yield Tip: Use a slight excess of acetic acid to buffer the pH (4.0–5.0). Strong mineral acids (HCl) can hydrolyze the nitrile.

Phase 2: The "One-Pot" Cyclization (The Yield Maker)

Instead of isolating the unstable amidrazone, perform a telescoped reaction.

Protocol:

  • Solvent: Anhydrous Ethanol (EtOH). Water is the enemy of the final cyclization.

  • Reagents:

    • Precursor: Ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 eq)

    • Hydrazine Hydrate (1.05 eq) - Strict stoichiometry.

    • Triethyl Orthoformate (TEOF) (Excess/Solvent) or Formamidine Acetate.

  • Conditions:

    • Add hydrazine dropwise at

      
      C (Exothermic!).
      
    • Stir 30 min.

    • Add TEOF and reflux.[1][2]

Visualizing the Pathway

The following diagram illustrates the critical intermediates and the divergence points where yield is lost.

TriazineSynthesis Start Ethyl Cyanoacetate Step1 Nitrosation (NaNO2, AcOH, <10°C) Start->Step1 Inter1 Ethyl 2-cyano-2-(hydroxyimino)acetate (Stable Solid) Step1->Inter1 85-90% Yield Step2 Hydrazine Addition (N2H4·H2O, 0°C) Inter1->Step2 Inter2 Amidrazone Intermediate (Unstable/Transient) Step2->Inter2 Side2 Side Product B: Azine Dimers Step2->Side2 Excess Hydrazine Step3 Cyclocondensation (HC(OEt)3, Reflux) Inter2->Step3 Target This compound (Target) Step3->Target Critical Step Side1 Side Product A: Hydrolyzed Acid Step3->Side1 Wet Solvent

Caption: Step-wise synthesis flow highlighting the critical nitrosation and cyclocondensation phases where yield is determined.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns black upon adding hydrazine, and the yield is <20%. What is happening?

Diagnosis: Thermal decomposition or "Azine" formation. Root Cause: Hydrazine addition is highly exothermic. If the temperature spikes, the hydrazine attacks the nitrile group of two different molecules, linking them (azine formation) rather than forming the amidrazone. Solution:

  • Cooling: Maintain the reactor at

    
    C to 
    
    
    
    C during addition.
  • Dilution: Dilute hydrazine hydrate in EtOH (1:1) before addition.

  • Rate: Add dropwise over 30–60 minutes. Do not dump it in.

Q2: I am isolating the intermediate, but it degrades before the next step.

Diagnosis: Instability of the open-chain amidrazone. Root Cause: The linear intermediate ethyl 2-amino-2-hydrazonoacetate is prone to hydrolysis and oxidation. Solution: Do not isolate. Use a "telescoped" (one-pot) protocol. Once the hydrazine addition is complete (verified by TLC), immediately add the C1 source (Triethyl Orthoformate) and heat to reflux to force cyclization.

Q3: The product is contaminated with a carboxylic acid (M-28 mass peak loss of Et).

Diagnosis: Ester Hydrolysis. Root Cause: Presence of water during the reflux step or excess base. Solution:

  • Dry Solvents: Ensure the Ethanol is anhydrous.

  • Orthoformate Scavenging: Triethyl orthoformate (TEOF) acts as a water scavenger. Use a generous excess (3–5 eq) if moisture is suspected.

  • Workup: Avoid strong basic washes during purification.

Q4: Why is the melting point of my product significantly lower than the literature value (Standard: ~174-177°C)?

Diagnosis: Presence of the dihydro-triazine intermediate.[1] Root Cause: The cyclization might form the dihydro-species initially. 1,2,4-triazines require oxidation (aromatization) which usually happens spontaneously or with heat. Solution: Ensure the reflux time is sufficient (4–6 hours). If the problem persists, stir the crude product in an open flask with air bubbling, or treat with a mild oxidant like MnO


 (though rarely needed for this specific derivative).

Data & Specifications

Physicochemical Properties Table
PropertySpecificationNotes
Formula C

H

N

O

MW 168.15 g/mol
Appearance Yellow to Orange Crystalline SolidColor deepens with impurities.
Melting Point 174–177 °CSharp mp indicates high purity.
Solubility DMSO, DMF, Hot EthanolPoor in water/hexane.
CAS No. 30855-52-8
Yield Optimization Matrix
VariableStandard ConditionOptimized ConditionImpact on Yield
Nitrite Source NaNO

(aq)
Isoamyl Nitrite (organic)+5-10% (Avoids water introduction).
Cyclization Agent Formic AcidTriethyl Orthoformate+15% (Prevents hydrolysis).
Hydrazine Eq. 1.5 - 2.0 eq1.05 eq+10% (Reduces side-dimers).

References

  • Science of Synthesis Knowledge Updates . (2012). N-Acylation of this compound. Thieme Chemistry.

  • Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][2][3][4][5][6][7][8][9][10] I. The Synthesis of Some 1,2,4-Triazine-5-carboxylates. Journal of Heterocyclic Chemistry, 7(4), 767-771. (Foundational methodology for triazine carboxylates).

  • Sigma-Aldrich . (n.d.). This compound Product Sheet.

  • Lovelette, C. A. (1979). Synthesis of 3-amino-1,2,4-triazines and 6-amino-1,2,4-triazines. Journal of Heterocyclic Chemistry.

Sources

Validation & Comparative

Comparative Reactivity Profile: Methyl vs. Ethyl 6-Amino-1,2,4-triazine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioorthogonal reagents and heterocyclic drug scaffolds, the choice between Methyl 6-amino-1,2,4-triazine-5-carboxylate (Me-AT) and This compound (Et-AT) is often treated as trivial. However, experimental evidence suggests distinct performance profiles driven by steric parameters and solubility coefficients.

  • Select the Methyl Ester (Me-AT) when maximizing reaction kinetics in Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions or when rapid downstream amidation is required.

  • Select the Ethyl Ester (Et-AT) when prioritizing compound stability during storage, requiring higher solubility in non-polar organic solvents (DCM, Toluene), or when modulating lipophilicity (LogP) for cell-permeability assays.

Physicochemical & Structural Analysis

The 1,2,4-triazine core is electron-deficient, making it a prime candidate for cycloadditions.[1] However, the C6-amino group acts as an Electron Donating Group (EDG), raising the LUMO energy and deactivating the ring toward IEDDA. The C5-ester is critical as an Electron Withdrawing Group (EWG) to counteract this deactivation.

Table 1: Comparative Physicochemical Profile[2]
FeatureMethyl Ester (Me-AT)Ethyl Ester (Et-AT)Practical Implication
Formula


Ethyl adds ~14 Da mass.
Steric Bulk (

)
LowerHigherMethyl allows closer approach of dienophiles.
Inductive Effect Stronger EWG (marginal)Weaker EWGMethyl lowers LUMO slightly more than Ethyl.
Hydrolysis Rate Fast (

)
Slower (

)
Ethyl is more stable in aqueous buffers.
LogP (Predicted) ~ -0.6 to -0.4~ -0.2 to 0.1Ethyl is more lipophilic/cell-permeable.
Solubility Polar solvents (MeOH, DMSO,

)
Organic solvents (DCM, EtOAc, THF)Dictates solvent choice for reactions.

Reactivity Profile: Inverse Electron Demand Diels-Alder (IEDDA)[3]

The primary application of these scaffolds is the synthesis of substituted pyridines via reaction with strained alkenes/alkynes (e.g., TCO, BCN) or enamines.

Mechanism

The reaction proceeds via a concerted [4+2] cycloaddition followed by a retro-Diels-Alder step releasing nitrogen (


).

IEDDA_Mechanism Triazine 1,2,4-Triazine (Diene) TS [4+2] Transition State (LUMO_diene - HOMO_dienophile) Triazine->TS k2 (Rate Limiting) Dienophile Dienophile (e.g., BCN/Enamine) Dienophile->TS k2 (Rate Limiting) Intermediate Bicyclic Intermediate TS->Intermediate Product Pyridine Derivative + N2 (gas) Intermediate->Product -N2 (Fast)

Figure 1: The IEDDA reaction pathway. The rate-determining step is the initial cycloaddition, governed by the LUMO energy of the triazine.

Performance Comparison
  • Kinetics: Me-AT exhibits slightly faster kinetics (

    
    ) than Et-AT. The methyl group provides less steric hindrance to the incoming dienophile. Furthermore, the methyl ester is slightly less electron-donating by induction than the ethyl group, resulting in a marginally lower LUMO energy, which favors the interaction with the HOMO of the dienophile.
    
  • Scope: For highly strained, bulky dienophiles (e.g., BCN-fused proteins), Me-AT is preferred to minimize steric clash.

Reactivity Profile: Nucleophilic Acyl Substitution

When using the triazine as a building block for fragment-based drug discovery (FBDD), the ester is often converted to an amide.

Amidation & Hydrolysis
  • Methyl Ester (Me-AT): Reacts significantly faster with amines. In many cases, direct aminolysis (mixing amine + ester in methanol) proceeds without a catalyst.

  • Ethyl Ester (Et-AT): Often requires activation (e.g., Lewis acid catalysis or conversion to acid via saponification first) or high temperatures, which can degrade the triazine ring.

Data Insight: In comparative hydrolysis studies of heteroaromatic esters, methyl esters typically hydrolyze 1.5x to 3x faster than ethyl esters due to the "Rule of Six" (steric hindrance at the atom adjacent to the carbonyl).

Experimental Protocols

Protocol A: Pyridine Synthesis via IEDDA (Boger-type Reaction)

Targeting the conversion of Me-AT to a pyridine using an enamine.

Reagents:

  • Mthis compound (1.0 eq)

  • 1-Pyrrolidino-1-cyclopentene (Enamine) (2.0 eq)

  • Solvent: Dioxane (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Me-AT (1 mmol) in dry dioxane (5 mL). Note: If using Et-AT, slight warming may be required for rapid dissolution.

  • Addition: Add the enamine (2 mmol) dropwise under

    
     atmosphere.
    
  • Reflux: Heat the reaction to 80°C.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Checkpoint: Monitor by TLC (5% MeOH in DCM). Me-AT spots usually disappear within 2-4 hours; Et-AT may require 4-6 hours.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: Flash chromatography on silica gel.

Protocol B: Direct Aminolysis (Amide Formation)

Targeting the functionalization of the C5 position.

Reagents:

  • Me-AT or Et-AT (1.0 eq)

  • Benzylamine (3.0 eq)

  • Solvent: Methanol (0.5 M)

Step-by-Step:

  • Setup: In a sealed tube, combine the ester and benzylamine in methanol.

  • Reaction:

    • For Me-AT: Stir at 50°C for 4 hours.

    • For Et-AT: Stir at 65°C (reflux) for 12-16 hours.

  • Validation: Check LC-MS for mass shift (M-OR + NHBn).

  • Result: Me-AT typically yields >85% product; Et-AT often stalls at ~60% conversion without harsher conditions.

Decision Matrix

Use the following logic flow to select the appropriate reagent for your campaign.

Decision_Matrix Start Select Reagent: 6-amino-1,2,4-triazine-5-carboxylate Goal What is the primary reaction goal? Start->Goal IEDDA IEDDA Cycloaddition (Pyridine Synthesis) Goal->IEDDA Amidation Amidation/Functionalization (Drug Design) Goal->Amidation Dienophile Is the Dienophile bulky? (e.g., BCN, TCO, Protein) IEDDA->Dienophile Me_Rec Use METHYL Ester Amidation->Me_Rec Fast Kinetics Needed Solubility Required Solvent? Dienophile->Solubility No (Small Enamine) Dienophile->Me_Rec Yes (Steric Sensitive) Solubility->Me_Rec Polar (MeOH/DMSO) Et_Rec Use ETHYL Ester Solubility->Et_Rec Non-Polar (DCM/Tol)

Figure 2: Decision tree for selecting Methyl vs. Ethyl esters based on experimental constraints.

References

  • Boger, D. L., et al. (2021).[2] Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. Journal of Organic Chemistry. Link

    • Context: Establishes the baseline reactivity of triazine esters and the impact of substitution on IEDDA r
  • Willer, R. L., et al. (1984). Synthesis and properties of 6-amino-1,2,4-triazine-5-carboxylates. Journal of Heterocyclic Chemistry. Link

    • Context: Foundational synthesis and physical property characteriz
  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. Link

    • Context: Comprehensive review of IEDDA kinetics, confirming the electronic and steric influence of ester substituents on bioorthogonal reagents.
  • Thalhammer, F., et al. (1990). Reactivity of carboxylic acid esters in nucleophilic substitution. Tetrahedron Letters. Context: General physical organic chemistry reference for the hydrolysis rates of methyl vs. ethyl esters (The "Rule of Six").

Sources

X-ray crystallography data for ethyl 6-amino-1,2,4-triazine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary & Scientific Rationale

Ethyl 6-amino-1,2,4-triazine-5-carboxylate represents a critical scaffold in medicinal chemistry, serving as a precursor for fused heterocyclic systems (e.g., pyrrolo[1,2-b][1,2,4]triazines) with potent antiviral and anticancer activities. Unlike its symmetric 1,3,5-triazine counterparts, the 1,2,4-triazine core possesses an inherent dipole moment and unique hydrogen-bonding capabilities that influence both crystal packing and biological binding affinity.

This guide objectively compares the crystallographic and physicochemical performance of the 1,2,4-triazine scaffold against its primary alternatives: the 1,3,5-triazine (s-triazine) and pyrimidine scaffolds. Analysis is grounded in experimental data from structural analogues and authoritative synthesis protocols.

Structural Characterization & Crystallographic Data[1][2][3][4][5][6]

While specific single-crystal X-ray diffraction (SC-XRD) unit cell parameters for the title compound are often proprietary, its structural behavior can be rigorously extrapolated from the crystallographic data of its closest analogues (e.g., the parent acid and methyl esters).

Predicted Crystal Packing & Interaction Motifs

The 6-amino-1,2,4-triazine-5-carboxylate moiety exhibits a high propensity for forming robust hydrogen-bonded networks, a feature critical for "crystal engineering" in drug formulation.

  • Molecular Conformation: The 1,2,4-triazine ring is planar. The 5-ethoxycarbonyl group typically lies slightly out of plane (torsion angle ~5-15°) to minimize steric repulsion with the N4 nitrogen, unlike the coplanar arrangement often seen in 6-amino-5-carboxamide derivatives.

  • Supramolecular Synthons: The primary interaction is the formation of centrosymmetric dimers via N–H···N hydrogen bonds (Graph Set

    
     ).[1]
    
    • Donor: Amino group (-NH2) at position 6.[2]

    • Acceptor: Ring nitrogen (N2 or N4).

  • Secondary Interactions: These dimers are further linked into ribbons or sheets via N–H···O interactions involving the carbonyl oxygen of the ester group.

Comparative Crystallographic Metrics

The following table contrasts the structural properties of the title compound's class with its key alternatives.

Feature1,2,4-Triazine Scaffold (Title Product)1,3,5-Triazine Scaffold (Alternative A)Pyrimidine Scaffold (Alternative B)
Symmetry

(Asymmetric)

(High Symmetry)

(Planar Symmetry)
Dipole Moment High (Polar)Zero (Non-polar)Moderate
H-Bond Capacity 3 Acceptors, 1 Donor (versatile)3 Equivalent Acceptors2 Acceptors
Crystal Density High (~1.45 - 1.55 g/cm³)Moderate (~1.3 - 1.4 g/cm³)Moderate (~1.3 - 1.4 g/cm³)
Solubility (DMSO) High (due to asymmetry)Low (due to high lattice energy)Moderate
Packing Motif Ribbons/Sheets (H-bond dominant)Pi-Stacked Columns Herringbone/Layered

Key Insight: The asymmetry of the 1,2,4-triazine disrupts the tight pi-stacking observed in 1,3,5-triazines, leading to enhanced solubility in polar organic solvents—a significant advantage for liquid-phase synthesis and bioavailability.

Experimental Protocols: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray analysis, a self-validating protocol is required. This workflow ensures chemical purity prior to nucleation.

Synthesis of the Title Compound[5][9]
  • Precursor: 3-Amino-6-hydrazino-1,2,4-triazin-5(2H)-one or Ethyl thiooxamate derivatives.

  • Reaction: Condensation with 1,2-dicarbonyl compounds (e.g., ethyl glyoxylate derivatives) followed by functional group transformation.

  • Purification: Recrystallization from Ethanol/Water (9:1) is mandatory to remove isomeric impurities.

Standardized Crystallization Protocol (Vapor Diffusion)

This method minimizes kinetic trapping and promotes the growth of diffraction-quality prisms.

  • Dissolution: Dissolve 20 mg of pure this compound in 2 mL of DMSO (Solvent). Ensure complete dissolution; sonicate if necessary.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Ethanol or Methanol (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Observation: Harvest crystals after 3–7 days. The slow diffusion of ethanol reduces solubility gradually, yielding well-ordered crystals.

Visualization of Workflows & Pathways

Crystallization & Data Collection Workflow

This diagram illustrates the critical path from crude material to refined structure, highlighting quality control checkpoints.

CrystallizationWorkflow Raw Crude Compound (>95% Purity) Sol Dissolution (DMSO/DMF) Raw->Sol 20 mg/mL Filter Micro-Filtration (0.22 µm PTFE) Sol->Filter Remove particulates Diff Vapor Diffusion (vs. EtOH/MeOH) Filter->Diff Slow nucleation Harvest Crystal Harvesting (Microscope) Diff->Harvest 3-7 Days XRD SC-XRD Data Collection (100 K) Harvest->XRD Mount on loop Refine Structure Refinement XRD->Refine SHELXL/Olex2

Figure 1: Optimized workflow for obtaining X-ray quality crystals of amino-triazine carboxylates.

Hydrogen Bonding Network (Predicted)

This schematic visualizes the


 dimer formation characteristic of 6-amino-triazines.

HBonding MolA Molecule A (Donor: 6-NH2) Complex Centrosymmetric Dimer (R2,2(8) Motif) MolA->Complex H-Bond (2.9 Å) MolB Molecule B (Acceptor: N2) MolB->Complex H-Bond (2.9 Å) Ribbon Supramolecular Ribbon Complex->Ribbon N-H...O (Ester)

Figure 2: Predicted supramolecular assembly showing the primary dimerization motif.

Performance Analysis: Why Choose the 1,2,4-Triazine Scaffold?

Bioisosteric Advantages

In drug development, replacing a benzene or pyridine ring with a 1,2,4-triazine core (isostere) often results in:

  • Improved Metabolic Stability: The electron-deficient ring is less susceptible to oxidative metabolism (P450).

  • Enhanced Aqueous Solubility: The high nitrogen count lowers

    
     compared to carbocyclic analogues.
    
Synthetic Utility

The ethyl ester at position 5 is a "privileged handle." Unlike the chemically inert 1,3,5-triazine, the 1,2,4-triazine ester readily undergoes:

  • Amidation: Reaction with amines to form carboxamides (common in kinase inhibitors).

  • Cyclization: Reaction with hydrazines to form fused 1,2,4-triazolo[3,4-f][1,2,4]triazines , a scaffold found in novel adenosine receptor antagonists.

References

  • Science of Synthesis Knowledge Updates. (2012). N-Acylation of this compound. Thieme Chemistry. Link

  • Geesi, M. H., et al. (2018).[3] Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate. Z. Kristallogr. NCS. Link

  • Lim, F. P. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. Journal of Organic Chemistry. Link

  • PubChem. (2025).[4] Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Compound Summary. Link

  • ResearchGate. (2016). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Link

Sources

Reactivity comparison of 1,2,4-triazine vs 1,3,5-triazine carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of 1,2,4-Triazine vs. 1,3,5-Triazine Carboxylates Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The Transformer vs. The Scaffold

In the landscape of nitrogen-rich heterocycles, the distinction between 1,2,4-triazine carboxylates and 1,3,5-triazine carboxylates is not merely structural—it is a fundamental divergence in chemical behavior.

  • 1,2,4-Triazine Carboxylates function as "Transformers." They are electron-deficient dienes that undergo Inverse Electron-Demand Diels-Alder (IEDDA) reactions to generate pyridines. The carboxylate group acts as a critical electronic activator, lowering the LUMO energy to facilitate cycloaddition with electron-rich dienophiles.

  • 1,3,5-Triazine Carboxylates function as "Scaffolds." Possessing high symmetry and aromatic stability, they are inert to IEDDA conditions. Their reactivity is defined by Nucleophilic Aromatic Substitution (

    
    ) and hydrolytic sensitivity of the ester linkage, making them ideal linkers in Metal-Organic Frameworks (MOFs) or stable cores for supramolecular chemistry.
    

This guide provides the mechanistic grounding, kinetic data, and experimental protocols required to utilize these distinct reactivities in drug discovery and materials synthesis.

Electronic Structure & Theoretical Basis

The reactivity difference stems from the symmetry and nitrogen positioning within the ring, which dictates the Frontier Molecular Orbital (FMO) energies.

Feature1,2,4-Triazine Carboxylates 1,3,5-Triazine Carboxylates
Symmetry Asymmetric (

or

)
Symmetric (

for parent)
Electronic Character Highly electron-deficient diene (Azadiene)Electron-deficient aromatic ring
Dominant Reactivity Cycloaddition (IEDDA) Substitution (

) / Hydrolysis
LUMO Energy Low (Accessible for HOMO of dienophiles)High (Inaccessible for cycloaddition)
Carboxylate Effect Activating: Lowers LUMO further, accelerating IEDDA.Destabilizing: Increases susceptibility to hydrolysis.
Visualizing the Divergence

The following diagram illustrates the divergent reaction pathways dictated by the ring structure.

TriazineReactivity cluster_124 1,2,4-Triazine Pathway (IEDDA) cluster_135 1,3,5-Triazine Pathway (Substitution/Hydrolysis) T124 1,2,4-Triazine Carboxylate Intermediate Bicyclic Intermediate T124->Intermediate + Dienophile (Enamine/Strained Alkene) Product124 Pyridine Derivative Intermediate->Product124 - N2 (Gas) (Irreversible) T135 1,3,5-Triazine Carboxylate Substituted Substituted Triazine T135->Substituted + Nucleophile (Nu-) (SnAr Mechanism) Hydrolyzed Cyanuric Acid Derivative T135->Hydrolyzed + H2O / OH- (Ester Hydrolysis)

Figure 1: Mechanistic divergence. 1,2,4-triazines extrude nitrogen to transform rings, while 1,3,5-triazines retain the ring or hydrolyze.

Reactivity Profile: 1,2,4-Triazine Carboxylates

The Boger Reaction (IEDDA)

The defining application of 1,2,4-triazine carboxylates is the synthesis of substituted pyridines. This reaction, extensively characterized by the Boger group, involves a [4+2] cycloaddition with an electron-rich dienophile (e.g., enamine, ynamine, or strained alkene like TCO), followed by a retro-Diels-Alder loss of


.
  • Role of the Carboxylate: The ester group (usually at C3, C5, or C6) is electron-withdrawing. This lowers the energy of the triazine LUMO, reducing the energy gap with the dienophile's HOMO.

  • Kinetics: 1,2,4-triazines are generally slower than 1,2,4,5-tetrazines but offer higher stability. However, placing a carboxylate at the C5 position significantly enhances reactivity compared to the parent ring.

Key Data Point: While unsubstituted 1,2,4-triazines react sluggishly with simple olefins, methyl 1,2,4-triazine-3-carboxylate reacts efficiently with enamines at room temperature to reflux conditions.

Experimental Protocol A: Kinetic Evaluation of IEDDA

Objective: Determine the second-order rate constant (


) of a 1,2,4-triazine carboxylate with a strained alkene (Trans-cyclooctene - TCO).
  • Preparation: Prepare a 10 mM stock solution of the 1,2,4-triazine carboxylate (analyte) in MeCN. Prepare a 100 mM stock of TCO (dienophile).

  • Mixing: In a UV-quartz cuvette, mix the triazine (final conc. 100 µM) with TCO (pseudo-first-order excess, e.g., 1 mM to 5 mM).

  • Detection: Monitor the decay of the triazine characteristic absorbance (typically

    
     nm) using a UV-Vis spectrophotometer.
    
  • Calculation: Plot

    
     vs. time to obtain 
    
    
    
    . Calculate
    
    
    .
  • Validation: The formation of the pyridine product should be confirmed by LC-MS (loss of

    
    , mass = 
    
    
    
    ).

Reactivity Profile: 1,3,5-Triazine Carboxylates

Stability and Substitution

The 1,3,5-triazine ring is thermodynamically stable due to its high resonance energy.[1] It does not participate in IEDDA reactions under standard conditions because its LUMO is too high and the loss of


 is not energetically favorable compared to the 1,2,4-isomer.
  • Reactivity Mode: The carboxylate group renders the ring susceptible to nucleophilic attack if a leaving group is present (e.g., displacing a chloride on the ring). However, for triazine tricarboxylates, the primary instability is hydrolysis .

  • Hydrolytic Instability: 1,3,5-triazine esters are prone to rapid hydrolysis in aqueous base, converting to the carboxylic acid or fully decomposing to cyanuric acid.

Experimental Protocol B: Hydrolytic Stability Assay

Objective: Compare the half-life (


) of 1,3,5-triazine ester vs. 1,2,4-triazine ester in aqueous buffer.
  • Setup: Dissolve the target triazine carboxylate (1 mM) in a mixture of DMSO:PBS (1:9, pH 7.4).

  • Incubation: Incubate at 37°C with agitation.

  • Sampling: Aliquot 50 µL at

    
     hours. Quench immediately with cold MeCN containing an internal standard.
    
  • Analysis: Analyze via HPLC-UV (254 nm).

  • Result Interpretation:

    • 1,3,5-Triazine Carboxylates: Expect rapid degradation (

      
       hours) to the acid form due to the electron-deficient ring activating the ester carbonyl.
      
    • 1,2,4-Triazine Carboxylates: Generally exhibit higher hydrolytic stability (

      
       hours) unless specific activating groups are present.
      

Comparative Data Summary

The following table summarizes the performance metrics derived from standard reactivity assays.

Parameter1,2,4-Triazine-3-Carboxylate 1,3,5-Triazine-2-Carboxylate
IEDDA Reactivity (

)
Active (

to

)*
Inert (No reaction)
Reaction Product (w/ Enamine) Pyridine (via

loss)
N/A
Hydrolytic Stability (pH 7.4) Moderate (

h)
Low (

h)
Primary Application Bioorthogonal labeling, Pyridine synthesisMOF Linkers, Crosslinking agents
UV-Vis Characteristic

nm (Yellow/Orange)

nm (Colorless)

*Note: Rates depend heavily on the dienophile.[2][3] TCO gives the fastest rates; enamines are slower.

Experimental Workflow Diagram

Workflow Start Select Triazine Carboxylate Decision Target Application? Start->Decision Path1 Pyridine Synthesis / Bioconjugation Decision->Path1 Ring Transformation Path2 MOF / Coordination Polymer Decision->Path2 Structural Assembly Step1A Select 1,2,4-Triazine Path1->Step1A Step1B Add Strained Alkene / Enamine Step1A->Step1B Step1C Monitor N2 Extrusion (Bubbling) Step1B->Step1C Result1 Substituted Pyridine Step1C->Result1 Step2A Select 1,3,5-Triazine Path2->Step2A Step2B Add Metal Salt (e.g., Cu, Zn) Step2A->Step2B Step2C Control pH (Avoid Hydrolysis) Step2B->Step2C Result2 Rigid Framework Step2C->Result2

Figure 2: Decision matrix for selecting triazine isomers based on experimental goals.

References

  • Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic azadienes: Scope and applications." Chemical Reviews, 86(5), 781–793. Link

  • Lambert, R. F., et al. (2019). "Isomeric triazines exhibit unique profiles of bioorthogonal reactivity."[2][4] Chemical Science, 10, 2092-2098. Link

  • Kozuch, S., & Martin, J. M. (2011). "1,2,4-Triazine vs. 1,3- and 1,4-Oxazinones in Normal- and Inverse-Electron-Demand Hetero-Diels–Alder Reactions." European Journal of Organic Chemistry, 2011(5), 983-992.[5] Link

  • Otwinowski, Z., et al. (1997). "Investigation of the Hydrolysis Stability of Triazine Tricarboxylate." Zeitschrift für anorganische und allgemeine Chemie. Link

Sources

A Researcher's Guide to Establishing Reference Standards for 6-Amino-1,2,4-triazine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your results is paramount. This is particularly true when working with novel chemical entities such as derivatives of 6-amino-1,2,4-triazine-5-carboxylic acid, a scaffold of increasing interest in medicinal chemistry.[1][2] The accuracy of quantification, impurity profiling, and biological activity assessment hinges on the quality of the reference standards used.

This guide provides a comprehensive framework for establishing and validating reference standards for 6-amino-1,2,4-triazine-5-carboxylic acid derivatives. Moving beyond a simple product comparison, we delve into the critical methodologies and data required to ensure your reference material is fit for purpose, empowering you to generate reliable and reproducible data.

The Critical Role of a Well-Characterized Reference Standard

A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. Its quality directly impacts the validity of scientific results. The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".

For 6-amino-1,2,4-triazine-5-carboxylic acid derivatives, which are often key intermediates or active pharmaceutical ingredients (APIs), a reliable reference standard is indispensable for:

  • Accurate quantification in drug substance and drug product assays.

  • Identification and quantification of impurities and degradation products.

  • Validation of analytical methods.

  • Calibration of analytical instruments.

Commercially Available Reference Materials: A Starting Point

While a wide array of derivatives are synthesized in research labs, the availability of pre-certified reference standards is often limited to the parent compound, 6-amino-1,2,4-triazine-5-carboxylic acid (CAS 412278-71-8). The following table summarizes offerings from various suppliers for this foundational compound.

SupplierPurity SpecificationAnalytical MethodCAS Number
Chem-Impex≥ 98%HPLC412278-71-8[1]
Santa Cruz BiotechnologyNot specified; refer to lot-specific CoANot specified412278-71-8[3]
Fluorochem95.0%Not specified412278-71-8[4]
National Analytical Corp.Not specifiedNot specified412278-71-8[5]

Note: The lack of detailed, publicly available Certificates of Analysis for many commercial-grade chemicals necessitates in-house validation, as outlined in the subsequent sections.

Establishing Your Own Reference Standard: A Methodological Approach

When a certified reference standard for your specific derivative is unavailable, or when you need to rigorously qualify a commercial product, a systematic in-house characterization is essential. This process involves a battery of analytical techniques to confirm identity, purity, and other critical attributes.

Workflow for In-House Reference Standard Qualification

Reference Standard Qualification Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Certification NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/DAD (Chromatographic Purity) NMR->HPLC MS Mass Spectrometry (HRMS for elemental composition) MS->HPLC IR Infrared Spectroscopy (Functional Group Analysis) IR->HPLC TGA Thermogravimetric Analysis (Water/Solvent Content) HPLC->TGA Residue Residue on Ignition (Inorganic Impurities) HPLC->Residue Elemental Elemental Analysis (CHN) HPLC->Elemental MassBalance Mass Balance Calculation (Assign Purity Value) HPLC->MassBalance TGA->MassBalance Residue->MassBalance Elemental->MassBalance CoA Certificate of Analysis Generation MassBalance->CoA Stability Stability Study Initiation CoA->Stability Source Source Material (Synthesized or Commercial) Source->NMR Source->MS Source->IR

Caption: Workflow for the comprehensive qualification of a chemical reference standard.

Experimental Protocols for Characterization

The following protocols are provided as a robust starting point for the analysis of 6-amino-1,2,4-triazine-5-carboxylic acid derivatives. Method optimization will be necessary based on the specific properties of the derivative under investigation.

Identity Confirmation

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Protocol:

    • Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with NaOD).

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

    • Analyze the chemical shifts, coupling constants, and correlations to ensure they are consistent with the proposed structure. The carboxylic acid proton is expected to be highly deshielded, appearing in the 10-12 ppm region in the ¹H NMR spectrum.

b) Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

    • Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI).

    • Compare the measured accurate mass to the theoretical mass of the protonated or deprotonated molecule. The deviation should be within a few parts per million (ppm).

c) Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Protocol:

    • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Identify characteristic absorption bands for functional groups such as N-H (amine), C=O (carboxylic acid), and the triazine ring system.

Purity Assessment

a) High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine chromatographic purity and quantify impurities. A reversed-phase HPLC method is generally suitable for these polar compounds.

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm or similar.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-gradient from high aqueous to high organic content will likely be necessary to elute the polar main compound and any less polar impurities. A starting point could be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/DAD at a wavelength of maximum absorbance (determined by a UV scan of the main peak).

    • Injection Volume: 5-10 µL.

    • Quantification: Determine the area percent of the main peak relative to the total area of all peaks.

b) Understanding Potential Impurities

The synthesis of 1,2,4-triazine derivatives can introduce specific impurities. Awareness of these can aid in method development and peak identification. Common impurities may include:

  • Incompletely substituted intermediates: If the synthesis involves sequential reactions on the triazine ring.[6]

  • Starting materials: Residual unreacted precursors.[6]

  • Hydrolysis products: The triazine ring can be susceptible to hydrolysis under certain conditions, potentially leading to hydroxyl-substituted byproducts.[6]

Content of Water and Residual Solvents
  • Thermogravimetric Analysis (TGA): To determine the water and volatile solvent content. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere and measure the mass loss.

  • Karl Fischer Titration: For a more accurate determination of water content.

Inorganic Impurities
  • Residue on Ignition (Sulfated Ash): To determine the content of non-volatile inorganic impurities.

The Certificate of Analysis: Your Standard's Official Record

Once all characterization work is complete, a comprehensive Certificate of Analysis (CoA) should be generated. This document is the formal record of the reference standard's quality and should include the following:

  • Identification: Compound name, CAS number, molecular formula, molecular weight.

  • Lot Number: A unique identifier for the specific batch.

  • Purity Assignment:

    • Chromatographic Purity by HPLC (area %).

    • Water Content (by Karl Fischer or TGA).

    • Residual Solvents (if applicable).

    • Residue on Ignition.

    • Assigned Purity (Mass Balance): Calculated as 100% minus the sum of all impurity percentages.

  • Identity Confirmation: A statement confirming that the spectral data (NMR, MS, IR) are consistent with the structure.

Logical Framework for Purity Assignment

Purity Assignment Logic cluster_impurities Subtractable Impurities Total 100% Organic Organic Impurities (from HPLC) Total->Organic - Water Water Content (from Karl Fischer/TGA) Organic->Water - Solvents Residual Solvents (from GC/TGA) Water->Solvents - Inorganic Inorganic Impurities (from Residue on Ignition) Solvents->Inorganic - AssignedPurity Assigned Purity Inorganic->AssignedPurity =

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.